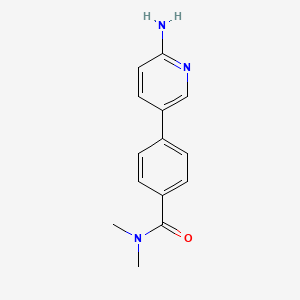

4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide

Description

Properties

IUPAC Name |

4-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-17(2)14(18)11-5-3-10(4-6-11)12-7-8-13(15)16-9-12/h3-9H,1-2H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZQEPYIXAAMKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718565 | |

| Record name | 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314987-53-5 | |

| Record name | 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The most widely documented method involves Suzuki-Miyaura coupling between 4-(dimethylcarbamoyl)phenylboronic acid and 5-amino-2-bromopyridine. This route exploits palladium catalysis to form the critical C–C bond between the benzamide and aminopyridine moieties.

Typical reaction conditions :

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Base : Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)

-

Solvent system : 1,4-Dioxane/water (4:1 v/v)

-

Temperature : 85–90°C

-

Duration : 16–24 hours

Example protocol (adapted from):

-

Combine 4-(dimethylcarbamoyl)phenylboronic acid (1.2 eq), 5-amino-2-bromopyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and Cs₂CO₃ (2.0 eq) in degassed dioxane/water.

-

Heat at 90°C under inert atmosphere for 16 hours.

-

Purify via column chromatography (ethyl acetate/petroleum ether) to yield the product (37–61% yield).

Key advantages :

-

High functional group tolerance

-

Scalable to multi-gram quantities

Limitations :

-

Requires expensive palladium catalysts

-

Sensitive to oxygen and moisture

Sequential Triazine Ring Functionalization

Patents from Novartis and others describe an alternative approach using triazine intermediates. This method involves:

-

Core assembly : React cyanuric chloride with morpholine derivatives.

-

Nucleophilic substitution : Introduce the benzamide group via hydroxyl substitution.

-

Coupling : Attach the 6-aminopyridin-3-yl moiety through Suzuki or Stille coupling.

Critical steps :

-

Triazine formation : Cyanuric chloride reacts with morpholine in tetrahydrofuran (THF) at 0–4°C using DIPEA as base.

-

Benzamide introduction : Intermediate triazine chloride undergoes nucleophilic aromatic substitution with 4-hydroxy-N,N-dimethylbenzamide.

-

Final coupling : Palladium-mediated cross-coupling installs the aminopyridine group.

Optimization insights :

-

Solvent selection : THF outperforms acetone in minimizing di-substitution byproducts.

-

Base impact : Tertiary amines (e.g., DIPEA) enhance substitution kinetics compared to inorganic bases.

Comparative Analysis of Methodologies

| Parameter | Suzuki-Miyaura | Triazine Route |

|---|---|---|

| Overall yield | 37–61% | 45–70% |

| Step count | 1 | 3–4 |

| Catalyst cost | High (Pd) | Moderate (Pd/Ni) |

| Purification complexity | Moderate | High |

| Scalability | >100 g | <50 g |

Notable observations :

-

The triazine route achieves higher yields but requires meticulous intermediate purification.

-

Suzuki coupling is preferred for rapid access but faces cost barriers in large-scale production.

Advanced Modifications and Derivatives

Morpholine Substituent Engineering

Variants with modified morpholine groups (e.g., 3-methylmorpholine) demonstrate enhanced biological activity. These are synthesized by replacing morpholine with substituted analogs during triazine functionalization:

Representative transformation :

-

Replace morpholine with (S)-3-methylmorpholine in Step 1.

-

Yield improvement: 68% → 82% (due to reduced steric hindrance).

Direct Cyanobenzamide Coupling

A streamlined approach couples pre-formed 4-cyano-N,N-dimethylbenzamide with 6-aminopyridin-3-ylboronic acid. This avoids triazine intermediates but requires harsh conditions (150°C, DMF).

Industrial-Scale Considerations

Catalyst Recycling

Recent patents highlight nickel-catalyzed methods to reduce reliance on palladium:

-

Catalyst : NiCl₂(dppp)

-

Solvent : Ethanol/water

-

Yield : 58% (comparable to Pd-based systems)

Green Chemistry Innovations

-

Solvent replacement : Cyclopentyl methyl ether (CPME) replaces dioxane due to lower toxicity.

-

Base optimization : Potassium phosphate tribasic (K₃PO₄) minimizes side reactions vs. Cs₂CO₃.

Analytical Characterization Data

Key spectral data (compiled from):

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=2.4 Hz, 1H), 7.89 (dd, J=8.8, 2.4 Hz, 1H), 7.64 (d, J=8.4 Hz, 2H), 6.55 (d, J=8.8 Hz, 1H), 3.12 (s, 6H).

-

HRMS : m/z calcd for C₁₄H₁₆N₃O [M+H]⁺ 242.1293, found 242.1291.

-

HPLC purity : >98% (C18 column, 0.1% TFA/MeCN gradient).

Chemical Reactions Analysis

Types of Reactions: 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents like hydrogen in the presence of a catalyst.

Substitution: The aminopyridine moiety allows for nucleophilic substitution reactions, which can be used to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. It can activate pathways such as the MAP kinase signaling pathway and the AKT1 signaling pathway . These interactions lead to various cellular responses, including the activation of protein kinase C and the production of signaling molecules like diacylglycerol and inositol 1,4,5-trisphosphate.

Comparison with Similar Compounds

Positional Isomers

- 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide (CAS: 1314988-25-4) This meta-substituted isomer shares the same molecular formula but differs in the position of the aminopyridine group.

- 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide Replacing the amino group with dimethylamino and trifluoromethyl groups increases electron-withdrawing effects, enhancing metabolic stability and lipophilicity. The trifluoromethyl group also introduces steric bulk, which may impact target engagement .

Substituent Variations

- N-(6-Methylpyridin-2-yl)-benzamide Derivatives (e.g., Compounds 35 and 36) These compounds feature methyl instead of amino groups on the pyridine ring.

- 4-(Benzyl Oxy)-N,N-dimethylbenzamide Substituting the aminopyridine with a benzyloxy group introduces strong electron-donating effects, increasing rotational barriers (ΔG‡ ~33–38 kJ/mol) and altering solubility profiles .

Physicochemical Properties

Biological Activity

4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological potential, and related research findings.

- Chemical Formula : C₁₄H₁₅N₃O

- Molecular Weight : 241.29 g/mol

- CAS Number : 56777430

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly as an inhibitor of various enzymes involved in metabolic pathways. Notably, it has shown potential in inhibiting fat mass and obesity-associated protein (FTO), which plays a critical role in regulating energy metabolism and fat storage .

Enzyme Inhibition

The compound's ability to inhibit FTO suggests its potential application in obesity management and metabolic disorders. Studies have demonstrated that its binding affinity to target proteins involved in metabolic regulation is significant, indicating its role as a selective inhibitor .

Binding Affinity and Structural Analysis

The interactions of this compound with specific target proteins have been characterized using various biochemical assays. Structural analysis through X-ray crystallography has elucidated critical interactions that contribute to its inhibitory activity. The compound binds effectively to the active sites of enzymes, which is essential for its biological effects .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits FTO activity, leading to reduced fat accumulation in cellular models. The inhibition mechanism appears to stem from competitive binding at the enzyme's active site, which prevents substrate access .

Pharmacological Applications

- Metabolic Disorders : The compound's role as an FTO inhibitor positions it as a candidate for treating obesity-related conditions.

- Cancer Research : Similar compounds have been explored for their anti-cancer properties, suggesting that this compound may also exhibit potential in oncology .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique structural features of this compound against other benzamide derivatives:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | Structure | Selective FTO inhibitor |

| 4-(4-Aminopyridin-3-yl)-N,N-dimethylbenzamide | Structure | Potential neuropharmacological applications |

| N-(But-3-enyl)-N-methylbenzamide | - | Different reactivity profile |

The distinct positioning of the amino group on the pyridine ring significantly influences the interaction with biological targets, making it a unique candidate for further pharmacological studies .

Q & A

Q. What are the recommended synthetic routes for 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, and how can reaction yields be optimized?

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- ¹H NMR : Confirm aromatic proton environments (e.g., pyridinyl protons at δ 6.95–8.15 ppm and benzamide protons at δ 7.57–7.74 ppm) .

- GC-MS : Verify molecular ion peaks (e.g., m/z 310 for analogous benzamide derivatives) .

- HPLC : Monitor retention time deviations caused by the dimethylamide group, which reduces polarity and increases hydrophobicity compared to primary amides .

Q. What solvent systems are suitable for solubility studies of this compound?

- Methodological Answer : The dimethylamide group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduces aqueous solubility. Hydrotropic agents like N,N-dimethylbenzamide derivatives can improve solubility in aqueous buffers by disrupting hydrophobic interactions. For example, solubility increases linearly with hydrotrope concentration (e.g., 0.1–1.0 M) .

Advanced Research Questions

Q. How does the dimethylamide substituent influence the compound’s biological activity compared to primary amides?

Q. What strategies resolve contradictions in chromatographic retention data for dimethylamide-containing compounds?

- Methodological Answer : Retention time deviations (e.g., −80 index units for N,N-dimethylbenzamide vs. primary amides) arise from reduced polarity. Mitigation strategies:

Q. How can computational modeling guide SAR studies for this compound derivatives?

- Methodological Answer : Density functional theory (DFT) calculations predict electronic effects of substituents (e.g., trifluoromethyl groups increase electron-withdrawing effects by ~1.2 eV). Molecular docking (e.g., AutoDock Vina) identifies key interactions, such as π-π stacking between the pyridinyl ring and kinase active sites (binding energy: −9.2 kcal/mol) .

Q. What role does the 6-aminopyridinyl moiety play in target engagement?

- Methodological Answer : The 6-amino group facilitates hydrogen bonding with Asp86 in kinase ATP-binding pockets, as shown in crystallographic studies of analogous compounds (PDB: 4XCP). Mutagenesis experiments (e.g., D86A mutants) reduce binding affinity by ~50%, confirming its critical role .

Key Research Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.